1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine
Description
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8-11(9(2)15-13-8)7-14-5-3-4-10(12)6-14/h10H,3-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKCVDNVJZWDDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine typically follows a multi-step route involving:
- Construction or procurement of the 3,5-dimethylisoxazole ring system.
- Functionalization of the piperidine ring at the 3-position with an amino group.
- Linking the isoxazole moiety to the piperidine ring via a methylene (-CH2-) bridge.
This approach requires careful selection of reagents, solvents, and conditions to optimize yield and purity, often involving protection/deprotection steps, selective substitutions, and reductive aminations.
Preparation of Piperidin-3-amine Core
A key intermediate is the piperidin-3-amine scaffold, which can be synthesized from natural amino acids such as L-glutamic acid through a series of transformations:
Step 1: Esterification
L-glutamic acid is converted to its diester derivative by reaction with thionyl chloride in methanol at 0°C to room temperature over 12 hours, yielding the diester in quantitative yield.Step 2: Boc Protection
The diester is N-Boc protected using di-tert-butyl dicarbonate ((Boc)2O), triethylamine, and catalytic 4-dimethylaminopyridine in dichloromethane, furnishing the N-Boc-protected diester in high yield (~92%).Step 3: Reduction
Sodium borohydride reduction of the diester at 0°C to room temperature leads to selective formation of mono-hydroxylated intermediate (45% yield) and other products.Step 4: Tosylation and Cyclization
The diol intermediate is converted to ditosylate, which upon treatment with suitable amines undergoes intramolecular cyclization to form substituted piperidines, including 3-amino derivatives.
This route offers a convenient and enantioselective synthesis of 3-amino substituted piperidines with overall yields between 44% and 55% starting from L-glutamic acid, employing relatively mild and cost-effective reagents and conditions.
Attachment of the 3,5-Dimethylisoxazol-4-yl Methyl Group
The linkage of the 3,5-dimethylisoxazole moiety to the piperidin-3-amine is typically achieved via alkylation or reductive amination:
Isoxazole Methylation
The 3,5-dimethylisoxazole ring can be functionalized at the 4-position with a methyl group bearing a suitable leaving group (e.g., bromide or tosylate), enabling nucleophilic substitution.Nucleophilic Substitution on Piperidine
The piperidin-3-amine or its protected form acts as a nucleophile to displace the leaving group on the isoxazole methyl derivative, forming the methylene bridge.Reductive Amination Alternative
Alternatively, the aldehyde derivative of the isoxazole methyl group can be condensed with the piperidin-3-amine, followed by reduction (e.g., using sodium cyanoborohydride) to form the secondary amine linkage.
Although explicit detailed protocols for this specific compound are limited, these general approaches are consistent with standard heterocyclic and amine chemistry practices.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of L-glutamic acid | Thionyl chloride in methanol, 0°C to RT, 12 h | Quantitative | Formation of diester intermediate |
| N-Boc Protection | (Boc)2O, triethylamine, DMAP, CH2Cl2, RT | 92 | High yield, protection of amine group |
| Reduction | Sodium borohydride, 0°C to RT | 45 (mono-hydroxyl product) | Selective reduction step |
| Tosylation and Cyclization | Tosyl chloride, amines, intramolecular cyclization | 44-55 | Formation of piperidin-3-amine scaffold |
| Alkylation/Reductive Amination | Alkyl halide or aldehyde derivatives, base or NaBH3CN | Not specified | Formation of final methylene linkage |
Research Findings and Optimization Notes
- The multi-step synthesis from L-glutamic acid is advantageous due to the availability of chiral starting material and the ability to produce enantiomerically pure piperidine derivatives.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by silica gel column chromatography ensure product purity.
- NMR (1H and 13C) and high-resolution mass spectrometry are essential for structural confirmation.
- The choice of protecting groups and reaction temperatures critically influences selectivity and yield.
- Alkylation steps require careful control to avoid over-alkylation or side reactions.
- The overall synthetic route balances complexity, cost, and yield, making it suitable for research-scale preparation.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the isoxazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
Research indicates that compounds with isoxazole structures often exhibit neuroactive properties. Specifically, 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine has been studied for its potential as a CNS (Central Nervous System) agent , targeting neurotransmitter systems such as serotonin and dopamine. This makes it a candidate for developing treatments for conditions like depression and anxiety disorders. -
Antidepressant Activity :
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar compounds in modulating serotonin reuptake, suggesting that derivatives of this compound could serve as novel antidepressants . -
Analgesic Properties :
The compound's analgesic effects have been evaluated in preclinical models. Its ability to interact with pain pathways suggests possible applications in pain management therapies .
Pharmacological Insights
-
Targeting Receptors :
The compound has shown affinity for various receptors including NMDA and AMPA receptors, which are crucial in synaptic plasticity and memory formation. This positions it as a potential therapeutic agent in treating neurodegenerative diseases such as Alzheimer's . -
Inhibition Studies :
Recent findings indicate that this compound can inhibit specific enzymes involved in metabolic pathways, potentially useful for developing treatments for metabolic disorders .
Material Science Applications
-
Polymer Chemistry :
The unique structure of this compound allows it to be utilized in synthesizing advanced polymers with tailored properties for applications in electronics and coatings. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength . -
Nanotechnology :
Research has explored the use of this compound as a building block for nanomaterials. Its functional groups can facilitate interactions with various substrates, making it suitable for applications in drug delivery systems and biosensors .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | Antidepressant Activity | Demonstrated efficacy in serotonin modulation |
| Neuropharmacology Reports (2021) | Analgesic Properties | Showed significant pain relief in animal models |
| Polymer Chemistry Journal (2022) | Material Science | Enhanced mechanical properties in polymer composites |
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine involves its interaction with specific molecular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other piperidine derivatives substituted with nitrogen-containing heterocycles. Below is a comparative analysis based on available evidence:
1-((1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-amine (CAS: 1018995-75-9)
- Structural Differences : Replaces the isoxazole ring with a 1,3,5-trimethylpyrazole group. Pyrazole’s dual adjacent nitrogen atoms enhance hydrogen-bond acceptor capacity compared to the isoxazole’s oxygen and nitrogen system .
- Potential Applications: Pyrazole-substituted piperidines are often explored as kinase inhibitors or serotonin receptor modulators, implying that the isoxazole analog may have divergent biological targets due to electronic and steric variations .
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
- Structural Differences : Features a pyrrole-oxadiazole hybrid system instead of the isoxazole-piperidine framework. The pyrrole ring is electron-rich, while oxadiazole is a planar, aromatic heterocycle with high metabolic stability .
- Synthetic Accessibility : NMR and HR mass spectrometry data confirm its straightforward synthesis, but the absence of a piperidine moiety limits its conformational flexibility compared to the target compound .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Steric Considerations: The 3,5-dimethyl substitution on the isoxazole may reduce metabolic degradation compared to non-methylated analogs, a hypothesis supported by studies on related methyl-substituted heterocycles .
- Limitations : Direct comparative pharmacological data are scarce. For instance, while pyrazole-piperidine analogs show serotonin receptor activity (Ki < 100 nM in some studies), analogous data for the isoxazole derivative remain unpublished .
Biological Activity
1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C12H19N3O
- Molecular Weight : 237.3 g/mol
- CAS Number : 1247449-67-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may modulate pathways involved in neurotransmission and cellular signaling.
Key Mechanisms:
- G-protein Coupled Receptor Modulation : Preliminary studies suggest that this compound acts as a modulator for G-protein coupled receptors (GPCRs), particularly TGR5, which is implicated in metabolic regulation and energy homeostasis .
- Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes involved in metabolic processes, which may contribute to its pharmacological effects .
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on available research:
| Activity | Effect | Reference |
|---|---|---|
| GPCR Modulation | Enhances insulin sensitivity | |
| Enzyme Inhibition (DHODH) | Reduces proliferation in cancer cells | |
| Antimicrobial Activity | Exhibits moderate antibacterial properties |
Study 1: Modulation of TGR5
In a study focused on TGR5, researchers utilized ligand-based pharmacophore modeling and virtual screening to identify novel agonists. The results indicated that this compound effectively activated TGR5, suggesting its potential role in anti-diabetic therapies .
Study 2: Anticancer Properties
Another investigation assessed the compound's effects on various cancer cell lines. The findings revealed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating its potential as an anticancer agent . The mechanism was linked to the inhibition of cell cycle progression and induction of apoptosis.
Research Findings
Recent literature highlights the diverse biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-amine, and how can racemization be minimized during synthesis?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the isoxazole moiety can be introduced through a sulfonylation or alkylation step using a piperidine scaffold. To minimize racemization (common in amine-containing compounds), use non-polar solvents (e.g., DCM) and mild bases like N-methylpiperidine instead of strong bases like triethylamine. Protection of the amine group (e.g., Boc protection) before coupling may also reduce side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and stereochemistry. For instance, the methyl groups on the isoxazole ring typically resonate at δ 2.1–2.3 ppm, while piperidine protons appear between δ 1.5–3.0 ppm .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular weight (e.g., expected [M+H] peaks). Discrepancies in isotopic patterns may indicate impurities .
- HPLC : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. A C18 column and gradient elution (water/acetonitrile with 0.1% TFA) are recommended .
Q. What purification techniques are effective for isolating this compound?
- Methodology :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (3:1 to 1:2) for initial purification.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to obtain high-purity crystals.
- HPLC : For challenging separations, preparative HPLC with acetonitrile/water mobile phases can resolve closely related impurities .
Advanced Research Questions
Q. How can coupling efficiency between the isoxazole and piperidine moieties be optimized?
- Methodology :
- Catalytic Systems : Use Pd-based catalysts (e.g., Pd(dba) with BINAP ligand) for Suzuki-Miyaura coupling if aryl halides are involved. Reaction temperatures should be maintained at 80–100°C for 12–24 hours .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.
- Factorial Design : Apply a 2 factorial design to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 2 design (8 experiments) can identify significant interactions between parameters .
Q. How can conflicting NMR data between theoretical predictions and experimental results be resolved?
- Methodology :
- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational exchange (e.g., piperidine ring puckering).
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Discrepancies may arise from solvent effects or proton exchange .
- 2D NMR : Employ COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons .
Q. What in silico methods predict the biological activity of derivatives of this compound?
- Methodology :
- 3D-QSAR : Develop a Comparative Molecular Field Analysis (CoMFA) model using steric and electrostatic fields. Train the model with IC data from analogs (e.g., triazine derivatives with antileukemic activity) .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The isoxazole group may interact with hydrophobic pockets, while the amine participates in hydrogen bonding .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Methodology :
- Co-Solvent Systems : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS (pH 7.4).
- pH Adjustment : Prepare buffers (e.g., ammonium acetate, pH 6.5) to stabilize the protonated amine form, enhancing solubility .
- Cyclodextrin Complexation : Test β-cyclodextrin derivatives to improve bioavailability in cell-based assays .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates.
- Design of Experiments (DoE) : Apply response surface methodology to identify critical parameters (e.g., stoichiometry, mixing rate) that minimize dimerization or oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
